Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound characterized by its unique oxadiazole structure. It belongs to the oxadiazole family, which is recognized for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The molecular formula of this compound is , and it has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate can be classified under the category of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms in their structure. This specific compound is particularly noted for its cyclohexyl substitution at the 3-position of the oxadiazole ring, contributing to its unique chemical properties and biological activities .
The synthesis of methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate typically involves a multi-step process:
In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability. Automated systems control reaction parameters like temperature and pressure to ensure consistent product quality.
The molecular structure of methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate features a five-membered ring consisting of two nitrogen atoms and three carbon atoms. The structural formula can be represented as follows:
This compound's unique substitution pattern provides distinct chemical properties that can influence its reactivity and biological activity.
Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate can participate in various chemical reactions typical for oxadiazoles:
These reactions enable the synthesis of derivatives with enhanced biological activities or improved material properties .
The mechanism of action for methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets within biological systems:
Such interactions lead to observable biological effects such as antimicrobial activity or cytotoxicity against cancer cell lines .
Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate applications in scientific research and industry .
Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate has a range of applications across various fields:
The ongoing research into this compound continues to reveal new potential applications in drug development and materials engineering .
The 1,2,4-oxadiazole heterocycle—a five-membered ring featuring one oxygen and two nitrogen atoms—represents a privileged scaffold in contemporary drug design. This nitrogen- and oxygen-rich aromatic system exhibits exceptional metabolic stability and versatile hydrogen-bonding capabilities, enabling diverse molecular interactions with biological targets. Its structural uniqueness lies in the N-O bond within the heterocyclic ring, which contributes to enhanced hydrolytic resistance compared to traditional ester or amide functionalities. As a result, 1,2,4-oxadiazole derivatives demonstrate improved pharmacokinetic profiles, including superior oral bioavailability and membrane permeability, positioning them as indispensable building blocks in rational drug discovery campaigns targeting challenging therapeutic areas [2] [4].
The journey of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger's pioneering synthesis, though the heterocycle remained largely unexplored for nearly eight decades. Initial interest focused on photochemical rearrangements, but the 1940s marked a pivotal shift toward biological investigations. This trajectory culminated in the 1960s with Oxolamine, the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant. This breakthrough validated the scaffold's pharmaceutical utility and stimulated extensive medicinal chemistry exploration [2].
Scientific interest underwent exponential growth over subsequent decades, accelerating notably after 2000. By the 1980s, researchers had identified derivatives spanning remarkable therapeutic breadth—including anticancer, antiviral, anti-inflammatory, and neuroactive agents. This period witnessed the emergence of multiple clinical candidates:
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Milestone | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial chemical characterization |
1960s | Oxolamine approval | First therapeutic agent with 1,2,4-oxadiazole core |
1980-2000 | Diversification of biological activities | Expansion into anticancer, antiviral, anti-inflammatory applications |
2011 | Isolation of Phidianidines A & B | Discovery of natural 1,2,4-oxadiazoles with cytotoxicity and receptor affinity |
Present | Ataluren clinical use | Treatment of genetic disorders via nonsense mutation suppression |
A transformative discovery occurred in 2011 with the isolation of Phidianidine A and B—naturally occurring 1,2,4-oxadiazole indole alkaloids from the sea slug Phidiana militaris. These compounds demonstrated significant in vitro cytotoxicity against tumor cell lines (HeLa, CaCo-2) and selective agonism for PTP1B and CXCR4 receptors. Their existence in nature underscored the scaffold's biological relevance and stimulated renewed interest in marine-derived oxadiazole pharmacophores. Similarly, quisqualic acid—a plant-derived 1,2,4-oxadiazole—exhibited potent activity against metabotropic glutamate receptors, highlighting the scaffold's neuropharmacological potential [2].
The 1,2,4-oxadiazole ring serves as a versatile bioisostere—a structurally distinct moiety that mimics key physicochemical properties of conventional functional groups while offering superior metabolic stability. This capability addresses pervasive pharmaceutical challenges like ester and amide bond hydrolysis, which frequently limit drug half-life and oral bioavailability. The scaffold's bioisosteric equivalence stems from its:
Table 2: Bioisosteric Advantages Over Conventional Functional Groups
Property | Ester Group | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | Low | High | Enhanced metabolic resistance |
Dipole Moment | ~1.8-2.0 D | ~2.5-3.5 D | Improved target binding affinity |
π-Stacking Capacity | Moderate | Enhanced | Increased interaction with aromatic residues |
TPSA* Contribution | ~30 Ų | ~30-40 Ų | Optimized membrane permeability |
Topological Polar Surface Area |
This bioisosteric proficiency is exemplified in marketed drugs. Pleconaril—an antiviral agent—leverages the 1,2,4-oxadiazole ring to resist hydrolysis while maintaining optimal binding to picornavirus capsid proteins. Similarly, Ataluren incorporates the heterocycle to enhance stability against peptidases, enabling effective nonsense mutation suppression. The scaffold's capacity to modulate lipophilicity parameters (log P) also facilitates blood-brain barrier penetration in neuroactive agents like Fasiplon, without compromising aqueous solubility [2] [4].
Pharmacological activity in 1,2,4-oxadiazoles is exquisitely sensitive to substituent patterns, particularly at the C3 and C5 positions. Strategic modification at these sites enables precise tuning of steric, electronic, and lipophilic properties, directly influencing target engagement and selectivity. Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate (CAS 2095343-61-4) exemplifies this principle, combining two distinct pharmacophoric elements:
The cyclohexyl moiety at C3 profoundly influences bioactive conformation. Its aliphatic nature enhances membrane permeability compared to aromatic substituents, while its conformational flexibility enables adaptive binding in enzyme pockets. This effect is observed in structurally related compounds like 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid (PubChem CID 63382715), where the cyclohexyl group contributes to nanomolar carbonic anhydrase inhibition through hydrophobic contact with aliphatic enzyme residues [3] [7].
The C5 position demonstrates remarkable tolerance for diverse substituents:
Table 3: Impact of C5 Substituents on Molecular Properties
C5 Substituent | Molecular Formula | Molecular Weight | Calculated log P | Key Applications |
---|---|---|---|---|
Methyl ester | C₁₀H₁₄N₂O₃ (e.g., Methyl 3-cyclohexyl-) | 210.23 | 1.8-2.2* | Prodrug precursor; hydrogen-bond acceptor |
Carboxylic acid | C₉H₁₂N₂O₃ (e.g., 5-Cyclohexyl-) | 196.20 | 1.2-1.5 | Salt formation; direct target interaction |
Ethyl ester | C₆H₈N₂O₃ (e.g., Ethyl 3-methyl-) | 156.14 | 0.83 (consensus) | Enhanced lipophilicity; metabolic deactivation site |
Estimated from structural analogs |
The methyl ester in Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate serves dual roles: it stabilizes the heterocycle during synthesis through electron withdrawal, and provides a strategic site for post-cyclization modification. Hydrolysis yields carboxylic acid derivatives—key intermediates for amide coupling—while reduction or transesterification enables access to diverse functionality. This versatility underpins the scaffold's utility in generating structure-activity relationship (SAR) libraries targeting enzymes like HDAC, RET kinase, and cyclooxygenases [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7